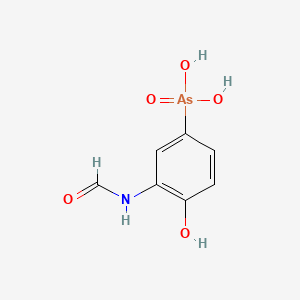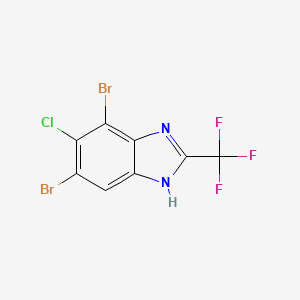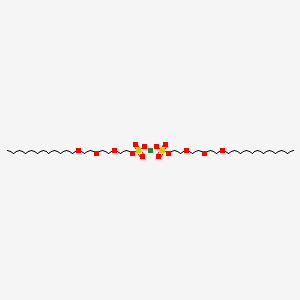
Tungsten monofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten monofluoride is a chemical compound with the formula WF. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields. This compound has a molecular weight of 202.84 and is identified by the CAS Registry Number 51621-16-0 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten monofluoride can be synthesized through the reaction of tungsten with fluorine gas. The reaction typically occurs at high temperatures and involves the direct fluorination of tungsten metal. The process can be represented by the following equation:
W+F2→WF
Industrial Production Methods: Industrial production of this compound often involves the electrochemical dissolution of tungsten anodes in a melt of complex fluorides of alkali metals and hydrogen fluoride. This method allows for the synthesis of a gaseous mixture of tungsten hexafluoride and hydrogen, which can be further processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten monofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher tungsten fluorides, such as tungsten hexafluoride.
Reduction: It can be reduced back to elemental tungsten under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at high temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents.
Substitution: Other halides or ligands in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halides and complexes
Applications De Recherche Scientifique
Tungsten monofluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Mécanisme D'action
The mechanism of action of tungsten monofluoride involves its interaction with molecular targets and pathways at the atomic level. The compound can form strong bonds with other elements and molecules, leading to the formation of stable complexes. These interactions are primarily driven by the high electronegativity of fluorine and the unique electronic configuration of tungsten .
Comparaison Avec Des Composés Similaires
Molybdenum monofluoride (MoF): Similar in structure and properties to tungsten monofluoride but with different electronic and chemical behavior.
Tungsten hexafluoride (WF₆): A higher fluoride of tungsten with different reactivity and applications.
Tungsten oxides (WO₃): Compounds with oxygen instead of fluorine, exhibiting different chemical and physical properties.
Uniqueness: this compound is unique due to its specific electronic configuration and the strong bond formed between tungsten and fluorine. This results in distinct chemical reactivity and stability compared to other tungsten halides and similar compounds .
Propriétés
Numéro CAS |
51621-16-0 |
|---|---|
Formule moléculaire |
FW |
Poids moléculaire |
202.84 g/mol |
Nom IUPAC |
fluorotungsten |
InChI |
InChI=1S/FH.W/h1H;/q;+1/p-1 |
Clé InChI |
CPQKEELFWZMTHU-UHFFFAOYSA-M |
SMILES canonique |
F[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


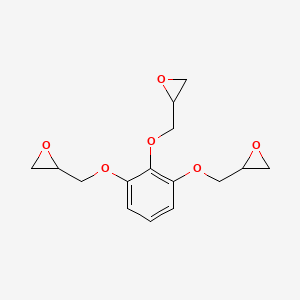
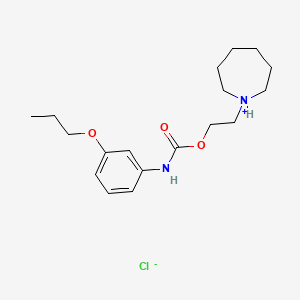
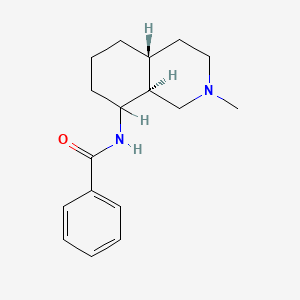
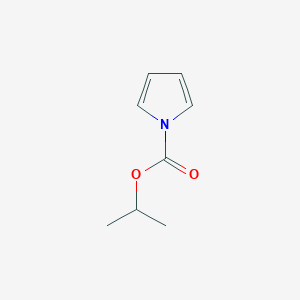
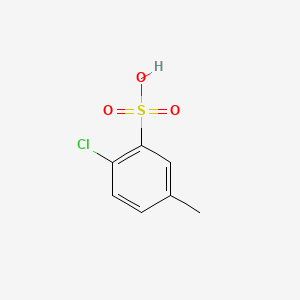
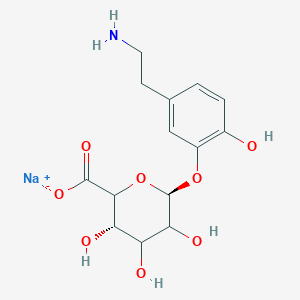
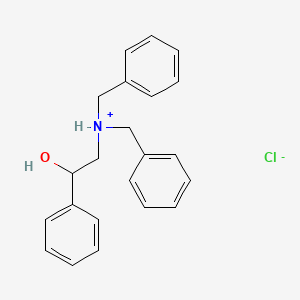
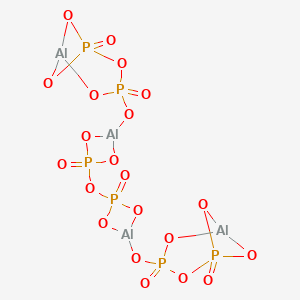


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
